Fmoc-NMe-PEG4-C2-acid

Vue d'ensemble

Description

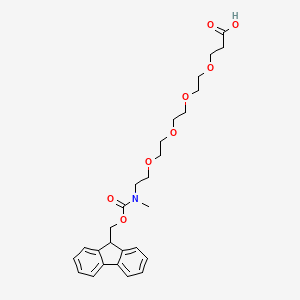

Fmoc-NMe-PEG4-C2-acid is a PEG-based PROTAC linker . It is a novel Fmoc-protected amino acid containing a single molecular weight PEG (dPEG) spacer arm . These reagents are used to introduce a hydrophilic, non-immunogenic spacer into a peptide .

Synthesis Analysis

Fmoc-NMe-PEG4-C2-acid is used in the synthesis of PROTACs . The Fmoc group can be removed, exposing the terminal amine, using piperidine as with standard peptide synthesis .Molecular Structure Analysis

The IUPAC name of Fmoc-NMe-PEG4-C2-acid is 1-(9H-fluoren-9-yl)-4-methyl-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oic acid . Its molecular weight is 501.58 .Chemical Reactions Analysis

Fmoc-NMe-PEG4-C2-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Fmoc-NMe-PEG4-C2-acid has a molecular weight of 501.57 . It appears as a liquid that is colorless to light yellow . .Applications De Recherche Scientifique

Hydrogel Formation

“Fmoc-NMe-PEG4-acid” plays a crucial role in the formation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels are used as drug delivery and diagnostic tools for imaging . The Fmoc group in the compound contributes to the gelification process, which is allowed only by the correct balancing among aggregation forces within the peptide sequences .

Tissue Engineering

The compound is used in tissue engineering, where it helps in creating self-supporting hydrogels . These hydrogels fully support cell adhesion, survival, and duplication, making them potential materials for tissue engineering .

Synthesis of Peptides

“Fmoc-NMe-PEG4-acid” is used in the synthesis of peptides . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Theranostic Agent Design

The compound is used in the design of theranostic agents, which are used for both therapeutic and diagnostic purposes . It is used in the creation of a covalent adduct of DFOB and DOTA separated by a L-lysine residue . This design enables the use of imaging-therapy radiometal pairs of different elements .

Radiolabeling of Monoclonal Antibodies

“Fmoc-NMe-PEG4-acid” is used in the radiolabeling of monoclonal antibodies . It is used to produce radiolabeled antibodies for in vivo PET/CT imaging and in vivo/ex vivo biodistribution measurements .

Cancer Therapy

The compound is used in cancer therapy . It is used in the production of therapeutic agents that show a sustained reduction in tumor volume .

Safety and Hazards

Mécanisme D'action

Target of Action

Fmoc-NMe-PEG4-acid, also known as Fmoc-NMe-PEG4-C2-acid, is primarily used as a PEG linker . The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are molecules that contain primary amine groups .

Mode of Action

The Fmoc-NMe-PEG4-acid interacts with its targets through the formation of stable amide bonds . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .

Biochemical Pathways

Fmoc-NMe-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The exact biochemical pathways affected by Fmoc-NMe-PEG4-acid would depend on the specific PROTACs synthesized using it.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase the water solubility of a compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of Fmoc-NMe-PEG4-acid is the formation of stable amide bonds with primary amine groups . This allows the compound to be used as a linker in the synthesis of PROTACs , which can lead to the degradation of specific target proteins.

Action Environment

The action of Fmoc-NMe-PEG4-acid is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the formation of the amide bond with primary amine groups requires the presence of activators . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability in different environments.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLNRUPTDZNIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-NMe-PEG4-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)

![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)

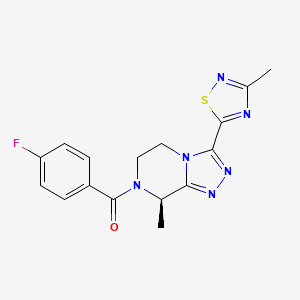

![6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B607438.png)

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

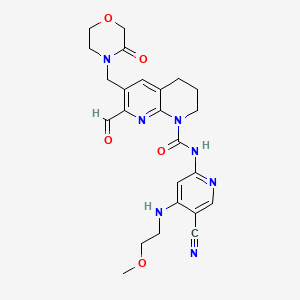

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)